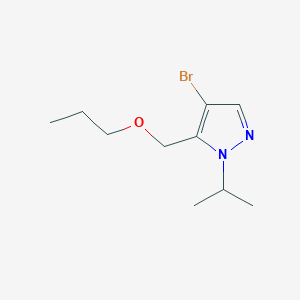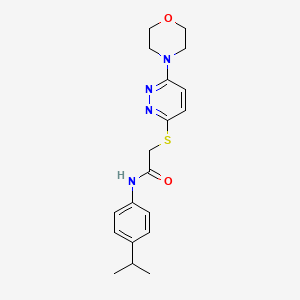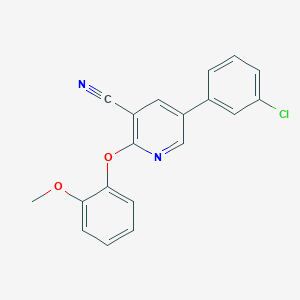![molecular formula C23H23N3O5S2 B2542488 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 899963-59-8](/img/structure/B2542488.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with biological activities, which can provide insights into the general class of compounds to which the compound belongs. Benzamide derivatives are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a cleaner, more efficient, and faster method compared to traditional thermal heating . Another approach is the base-catalyzed direct cyclization of thioureas with bromoacetone . Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized under microwave irradiation in a solvent-free environment . These methods highlight the versatility and adaptability of synthetic strategies for benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry . Single crystal X-ray studies can also be employed to determine the conformational features of these compounds . The presence of various functional groups, such as the thiazolyl moiety, can influence the molecular interactions and stability of the compounds .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition and subsequent rearrangement without the need for a catalyst . The introduction of different substituents can lead to the formation of novel compounds with potential biological activities . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzamide ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the introduction of methyl functionality and the presence of non-covalent interactions such as π-π stacking and hydrogen bonding can affect the gelation behavior of these compounds . The physicochemical parameters, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, can be computationally predicted to assess the drug-likeness of these compounds .
Biological Activity Analysis
Benzamide derivatives exhibit a range of biological activities. Some compounds in this class have been found to possess cardiac electrophysiological activity, acting as selective class III agents . Others have shown promising anticancer activity against various human cancer cell lines, with some compounds demonstrating good oral drug-like behavior . Additionally, benzamide derivatives have been evaluated for their antifungal , antimicrobial, anti-inflammatory, and psychotropic activities , as well as for their potential as anti-tubercular agents .
Applications De Recherche Scientifique
Anticancer Properties
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide, a compound with structural similarities to certain benzamides, has been explored for its potential in anticancer applications. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds exhibited moderate to excellent activity compared to the reference drug etoposide, with some derivatives showing higher efficacy than the reference drug (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activity
Benzamides and their derivatives have been investigated for their antimicrobial properties. A study by Narayana et al. (2004) synthesized new benzamides with potential antifungal properties. These compounds were characterized and tested for their antifungal activity, indicating the potential utility of benzamide derivatives in addressing fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Anti-Proliferative Effects
The anti-proliferative effects of benzamide derivatives have been explored, particularly against cancer cells. Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, which showed notable anti-proliferative activity against HCT-116 cancer cells. The study highlighted the potential of these compounds as promising anti-proliferative agents (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Propriétés
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-26(17-4-2-3-5-17)33(28,29)18-9-6-15(7-10-18)22(27)25-23-24-19(13-32-23)16-8-11-20-21(12-16)31-14-30-20/h6-13,17H,2-5,14H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHNAWDPRWCSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


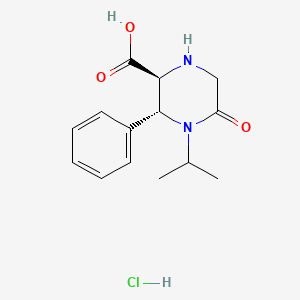
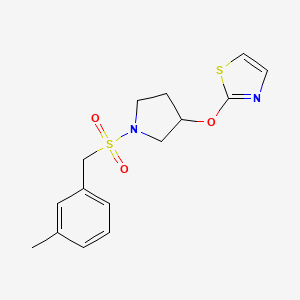
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2542409.png)
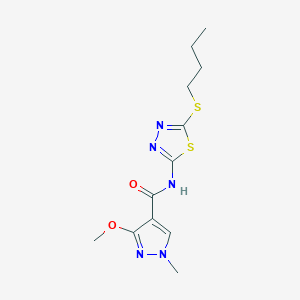
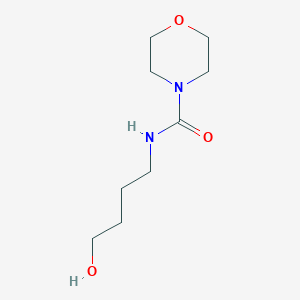
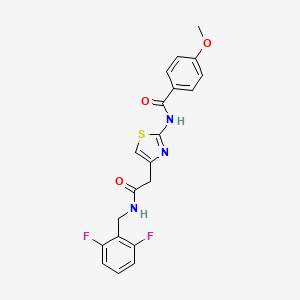

![3-[[(2S,3R)-2-Ethyloxolan-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2542415.png)
![N-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2542416.png)
